molecular formula C11H14N4 B8314539 1-(5-Ethylpyrimidin-2-yl)-3,5-dimethylpyrazole

1-(5-Ethylpyrimidin-2-yl)-3,5-dimethylpyrazole

Cat. No. B8314539
M. Wt: 202.26 g/mol
InChI Key: FGFWOGUDDOLZQL-UHFFFAOYSA-N
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Patent
US08563552B2

Procedure details

5-Ethyl-2-hydrazinopyrimidine (400 mg, 2.89 mmol) was suspended in 3 mL of water, and acetylacetone (314 μL, 3.04 mmol) and 2 mol/L hydrochloric acid (330 μL) were added thereto and stirred at room temperature for 23 hours. 2 mL of sodium hydroxide aqueous solution was added to the reaction mixture to adjust the pH to 12. The mixture was extracted with ethyl acetate three times, and the organic phase was washed with saturated brine, dried over anhydrous sodium sulfate, and then filtrated. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10→10:90) and silica gel column chromatography (methylene chloride:methanol=100:0→95:5) to give 203 mg of the title compound (yield 35%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
314 μL
Type
reactant
Reaction Step Two
Quantity
330 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[N:5][C:6]([NH:9][NH2:10])=[N:7][CH:8]=1)[CH3:2].[C:11]([CH2:14][C:15](=O)[CH3:16])(=O)[CH3:12].Cl.[OH-].[Na+]>O>[CH2:1]([C:3]1[CH:4]=[N:5][C:6]([N:9]2[C:15]([CH3:16])=[CH:14][C:11]([CH3:12])=[N:10]2)=[N:7][CH:8]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)C=1C=NC(=NC1)NN
Step Two
Name
Quantity
314 μL
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
330 μL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate three times
WASH
Type
WASH
Details
the organic phase was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10→10:90) and silica gel column chromatography (methylene chloride:methanol=100:0→95:5)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C)C=1C=NC(=NC1)N1N=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 203 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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